Afuresertib

Description

Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

an AKT inhibitor

an Akt inhibitor with antineoplastic activity; structure in first source

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

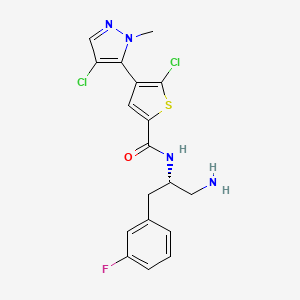

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Afuresertib: A Deep Dive into the Mechanism of a Pan-AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, small molecule inhibitor that has been the subject of extensive research in oncology.[1] It functions as a potent, ATP-competitive, pan-inhibitor of the serine/threonine kinase AKT (also known as protein kinase B), targeting all three isoforms: AKT1, AKT2, and AKT3.[2] The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of AKT.[1] In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane, leading to the phosphorylation and activation of AKT.[1]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[1][3] Key downstream targets include Glycogen Synthase Kinase 3 beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), Forkhead box protein O (FOXO), and Caspase 9.[5][6] By binding to the ATP-binding pocket of AKT, this compound prevents the transfer of phosphate from ATP to these substrates, effectively blocking the downstream signaling cascade.[1][4] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells where the PI3K/AKT pathway is constitutively active.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Plus Paclitaxel Fails to Improve Survival in Platinum-Resistant Ovarian Cancer Trial [trial.medpath.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Afuresertib: A Technical Guide to its Impact on Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell survival, proliferation, growth, and metabolism.[3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action and its quantifiable impact on tumor cell proliferation, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of AKT kinases and thereby blocking their activity.[3] This inhibition prevents the phosphorylation of numerous downstream substrates, leading to the suppression of pro-proliferative and anti-apoptotic signals.[4][5] The primary consequence of AKT inhibition by this compound is the induction of tumor cell apoptosis and the inhibition of cell proliferation.[1][2]

Quantitative Impact on Tumor Cell Proliferation

The efficacy of this compound has been demonstrated across a variety of cancer cell lines, showing potent inhibition of cell proliferation. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound against AKT Isoforms

| Target | Inhibition Constant (Ki) |

| AKT1 | 0.08 nM[1][5] |

| AKT2 | 2 nM[1][5] |

| AKT3 | 2.6 nM[1][5] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value |

| Hematological Cell Lines (overall) | Hematological Malignancies | EC50 | < 1 µM in 65% of cell lines[5] |

| T-cell acute lymphoblastic leukemia (T-ALL) | Leukemia | EC50 | < 1 µM in 19 of 20 cell lines[6] |

| B-cell ALL (B-ALL) | Leukemia | EC50 | < 1 µM in 9 of 13 cell lines[6] |

| Chronic lymphocytic leukemia (CLL) | Leukemia | EC50 | < 1 µM in 6 of 7 cell lines[6] |

| Non-Hodgkin lymphoma (NHL) | Lymphoma | EC50 | < 1 µM in 8 of 11 cell lines[6] |

| Solid Tumor Cell Lines (overall) | Various Solid Tumors | EC50 | < 1 µM in 21% of cell lines[5] |

| ACC-MESO-4 | Malignant Pleural Mesothelioma | IC50 | Tumor-specific effects noted[7][8] |

| MSTO-211H | Malignant Pleural Mesothelioma | IC50 | Tumor-specific effects noted[7][8] |

Effects on Cell Cycle and Apoptosis

This compound's inhibition of the AKT pathway directly impacts the cellular machinery controlling cell cycle progression and programmed cell death.

Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, primarily at the G1 phase.[7] In malignant pleural mesothelioma (MPM) cells (ACC-MESO-4 and MSTO-211H), treatment with this compound led to a significant increase in the G1 population and a decrease in the S and G2/M populations.[7] This G1 arrest is associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1.[7]

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[6] In T-ALL cell lines, treatment resulted in the accumulation of a sub-G1 population, indicative of apoptosis, and a dose-dependent increase in caspase-3 and/or caspase-7 activity.[6] Similarly, in MPM cells, this compound significantly increased caspase-3 and caspase-7 activities and the number of apoptotic cells.[7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the impact of this compound on tumor cell proliferation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well opaque-walled multiwell plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-30 µM) or a vehicle control (DMSO).[5]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[5]

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and EC50/IC50 values are calculated using a suitable curve-fitting algorithm.[5]

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Detailed Methodology:

-

Cell Treatment: Cells are seeded and treated with this compound (e.g., 0, 5, 10 µmol/L) for a specified duration (e.g., 24 hours).[3]

-

Cell Harvesting: Adherent cells are detached, and all cells are collected by centrifugation.

-

Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase to prevent staining of double-stranded RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).[3]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Washing: Cells are washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[2]

-

Incubation: The cells are incubated in the dark to allow for binding.[2]

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insight into the phosphorylation status of AKT and its downstream targets.

Detailed Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT, total AKT, phospho-GSK-3β, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.

-

Imaging and Analysis: The light signal is captured, and the intensity of the bands is quantified to determine the relative protein levels.

Conclusion

This compound effectively inhibits tumor cell proliferation by targeting the AKT kinase, a central component of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and utilize this compound in oncology. The potent and specific mechanism of action of this compound underscores its potential as a valuable therapeutic agent in the treatment of various cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Afuresertib's Selectivity for AKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated clinical activity in various malignancies.[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT plays a critical role in cell survival, proliferation, and growth.[1][3] The three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) can have distinct and sometimes opposing roles in normal physiology and cancer. Therefore, understanding the isoform selectivity profile of an AKT inhibitor is crucial for predicting its therapeutic efficacy and potential side effects. This technical guide provides an in-depth analysis of this compound's selectivity for AKT isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

This compound's Potency and Selectivity for AKT Isoforms

This compound has been characterized as a pan-AKT inhibitor, though with a clear preference for AKT1.[4][5][6][7] This selectivity has been quantified through various biochemical assays, with results consistently demonstrating significantly higher potency against AKT1 compared to AKT2 and AKT3.

Data Presentation: Biochemical Inhibition of AKT Isoforms

The inhibitory activity of this compound against the three AKT isoforms has been determined using enzymatic assays that measure the inhibition of substrate phosphorylation. The data is summarized in the table below.

| Parameter | AKT1 | AKT2 | AKT3 | Reference(s) |

| Ki (nM) | 0.08 | 2 | 2.6 | [5][6][8][9] |

| IC50 (nM) | 0.08 | 2 | 2.6 | [4] |

| Fold Selectivity vs. AKT1 | - | ~25-fold less potent | ~32.5-fold less potent | [7] |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.

These data clearly illustrate that while this compound inhibits all three AKT isoforms in the low nanomolar range, it is approximately 25 to 32.5 times more potent at inhibiting AKT1 than AKT2 and AKT3 in biochemical assays.[7]

Experimental Protocols

To provide a comprehensive understanding of how the selectivity data for this compound is generated, this section details the methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Filter Binding Assay)

This assay directly measures the enzymatic activity of purified AKT isoforms and the inhibitory effect of this compound.

Objective: To determine the Ki or IC50 of this compound for each AKT isoform.

Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

-

Purified, full-length human AKT1, AKT2, and AKT3 enzymes

-

This compound (GSK2110183)

-

Peptide substrate (e.g., biotin-ahx-ARKRERAYSFGHHA-amide or GSKα peptide Ac-KKGGRARTSS-FAEPG-amide)[8]

-

[γ-33P]ATP

-

Kinase reaction buffer

-

Phosphocellulose filter plates

-

Scintillation counter

Protocol:

-

Enzyme and Inhibitor Pre-incubation: A pre-mix of the specific AKT isoform (at a low concentration, e.g., 0.1 nM for AKT1, 0.7 nM for AKT2, 0.2 nM for AKT3) and varying concentrations of this compound is incubated for 60 minutes at room temperature.[8][9]

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-33P]ATP.

-

Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 40 minutes to 2 hours) at a controlled temperature.[8][9]

-

Reaction Termination and Capture: The reaction is terminated, and the radiolabeled peptide product is captured on a phosphocellulose filter plate.

-

Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.

-

Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values.

Cellular Assay for Proliferation Inhibition (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the EC50 (Half-maximal Effective Concentration) of this compound for growth inhibition in various cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., hematological or solid tumor cell lines)[8]

-

This compound

-

Cell culture medium and supplements

-

96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or a vehicle control (DMSO).[8][9]

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).[8][9]

-

Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. EC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Downstream Pathway Modulation

This technique is used to assess the impact of this compound on the phosphorylation of downstream targets of AKT, confirming target engagement and pathway inhibition within cells.

Objective: To qualitatively or semi-quantitatively measure the change in phosphorylation of AKT substrates (e.g., GSK3β, PRAS40, FOXO) following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Primary antibodies (specific for phosphorylated and total forms of AKT substrates)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

-

Imaging system

Protocol:

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.

-

Cell Lysis: Cells are washed and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound on target phosphorylation.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the AKT signaling pathway and the experimental workflows.

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining this compound's AKT isoform selectivity.

Conclusion

The available data robustly demonstrates that this compound is a pan-AKT inhibitor with a clear selectivity for AKT1 over AKT2 and AKT3. This is supported by biochemical assays showing a significant difference in inhibitory potency. Cellular assays corroborate the on-target activity of this compound by demonstrating inhibition of cell proliferation and modulation of downstream AKT signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other AKT inhibitors. A thorough understanding of the isoform selectivity profile is paramount for the strategic development of targeted cancer therapies and for interpreting clinical outcomes.

References

- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

Preclinical Profile of Afuresertib in Hematologic Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent oncogenic driver in a multitude of hematologic malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound in various hematologic cancer models, detailing its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its evaluation. The presented data underscores the potential of AKT inhibition as a therapeutic strategy in this setting.

Mechanism of Action: Targeting the PI3K/AKT Signaling Nexus

This compound exerts its anti-neoplastic effects by potently and selectively inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3), a key node in the PI3K signaling cascade.[1][2] Activation of this pathway, often triggered by growth factors or activating mutations in upstream components, leads to the phosphorylation and activation of a wide array of downstream substrates that promote cell cycle progression and inhibit apoptosis.[1][3] By binding to the ATP-binding site of AKT, this compound prevents its kinase activity, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells.[1]

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a broad range of hematologic malignancy cell lines.

Kinase Inhibition

This compound exhibits low nanomolar inhibitory constants (Ki) against the three AKT isoforms, indicating potent and direct target engagement.

| Target | Ki (nM) |

| AKT1 | 0.08 |

| AKT2 | 2 |

| AKT3 | 2.6 |

| Table 1: Inhibitory constants (Ki) of this compound against AKT isoforms.[2][4] |

Cell Proliferation Assays

The efficacy of this compound in inhibiting the growth of various hematologic cancer cell lines has been demonstrated, with a significant percentage of tested cell lines showing sensitivity at concentrations below 1 µM.[5]

| Hematologic Malignancy | Sensitive Cell Lines / Total Tested |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 19 / 20 |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 9 / 13 |

| Chronic Lymphocytic Leukemia (CLL) | 6 / 7 |

| Non-Hodgkin Lymphoma (NHL) | 8 / 11 |

| Table 2: Sensitivity of hematologic malignancy cell lines to this compound (EC50 < 1 µM).[5] |

Induction of Apoptosis and Cell Cycle Arrest

In preclinical models, this compound treatment has been shown to induce apoptosis, evidenced by the accumulation of a sub-G1 cell population and an increase in caspase-3 and/or caspase-7 activity in a dose-dependent manner.[5] Furthermore, this compound has been observed to cause cell cycle arrest in the G1 phase.[6] This is consistent with the inhibition of downstream AKT targets that regulate cell cycle progression and apoptosis, such as GSK-3β and FOXO family proteins.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the direct inhibitory activity of this compound on purified AKT enzymes.

-

Enzyme Preparation : Purified, active forms of AKT1, AKT2, and AKT3 are used at low nanomolar concentrations (e.g., 0.1 nM for AKT1, 0.7 nM for AKT2, and 0.2 nM for AKT3).[4]

-

Incubation : The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for inhibitor binding.[4]

-

Reaction Initiation : The kinase reaction is initiated by the addition of a substrate peptide (e.g., GSKα peptide) and radiolabeled ATP ([γ-33P] ATP).[4]

-

Reaction Termination and Capture : After a set time (e.g., 2 hours), the reaction is stopped, and the radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate.[4]

-

Quantification : The amount of radioactivity on the filter is measured using a scintillation counter, which is proportional to the enzyme activity.

-

Data Analysis : The inhibitory constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability as an indicator of cell proliferation.

-

Cell Seeding : Hematologic malignancy cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of this compound concentrations (e.g., 0-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 days).[4]

-

Lysis and Luminescence Measurement : The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis : The luminescent signal is read using a microplate reader. The half-maximal effective concentration (EC50) values are determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a four- or six-parameter logistic curve.[4]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This method is used to quantify the induction of apoptosis and changes in cell cycle distribution.

-

Cell Treatment : Cells are treated with this compound or vehicle control for a defined period.

-

Cell Harvesting and Fixation : Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Staining : For apoptosis analysis, cells can be stained with Annexin V and a viability dye like propidium iodide (PI). For cell cycle analysis, cells are treated with RNase and stained with a DNA-intercalating dye such as PI.

-

Flow Cytometry : The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the dyes is measured for each cell.

-

Data Analysis : The data is analyzed using appropriate software to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M). An increase in the sub-G1 population is indicative of apoptosis.

In Vivo Studies

Oral administration of this compound to mice bearing human tumor xenografts has been shown to delay tumor growth in a dose-dependent manner.[5] These in vivo studies corroborate the in vitro findings and support the potential for clinical translation.

Conclusion

The preclinical data for this compound provides a strong rationale for its clinical development in hematologic malignancies. Its potent and selective inhibition of the AKT signaling pathway translates to significant anti-proliferative and pro-apoptotic effects in a wide range of in vitro models. The methodologies outlined in this guide represent standard and robust approaches for the preclinical characterization of kinase inhibitors. Further investigation into biomarkers of response and mechanisms of resistance will be crucial in optimizing the clinical application of this compound and other AKT inhibitors in the treatment of hematologic cancers.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Afuresertib In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib (GSK2110183) is a potent, orally bioavailable, and ATP-competitive pan-Akt kinase inhibitor. It demonstrates significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols cover kinase activity, cell viability, and apoptosis assays.

Mechanism of Action

This compound selectively inhibits the serine/threonine protein kinase Akt, thereby blocking downstream signaling cascades that promote cell survival, growth, and proliferation.[2][3] By inhibiting Akt, this compound can induce apoptosis and inhibit cell proliferation in cancer cells where the PI3K/Akt pathway is constitutively active.[1][2]

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound

| Target | Assay Type | Potency (Ki) | IC50 |

| Akt1 | Kinase Assay | 0.08 nM | 0.001 µM |

| Akt2 | Kinase Assay | 2 nM | - |

| Akt3 | Kinase Assay | 2.6 nM | 0.001585 µM |

| E17K AKT1 mutant | Kinase Activity Assay | - | 0.2 nM |

| ROCK | - | - | 100 nM |

| PKCθ | - | - | 510 nM |

| PKCη | - | - | 210 nM |

| PKCβI | - | - | 430 nM |

Data compiled from multiple sources.[4][5][6]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line Type | Assay Type | Endpoint | Efficacy |

| Hematological Malignancies | Cell Proliferation Assay | EC50 | 65% of cell lines sensitive (EC50 < 1 µM) |

| Solid Tumor Cell Lines | Cell Proliferation Assay | EC50 | 21% of cell lines sensitive (EC50 < 1 µM) |

| T-cell acute lymphoblastic leukemia (T-ALL) | Cell Proliferation Assay | EC50 | High sensitivity (19 of 20 cell lines) |

| B-cell ALL (B-ALL) | Cell Proliferation Assay | EC50 | High sensitivity (9 of 13 cell lines) |

| Chronic lymphocytic leukemia (CLL) | Cell Proliferation Assay | EC50 | High sensitivity (6 of 7 cell lines) |

| Non-Hodgkin lymphoma (NHL) | Cell Proliferation Assay | EC50 | High sensitivity (8 of 11 cell lines) |

| COLO205 (Colon Cancer) | Growth Inhibition Assay | IC50 | 0.009 µM |

Data compiled from multiple sources.[1][4][7]

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: General workflow for in vitro assays with this compound.

Experimental Protocols

AKT Kinase Activity Assay (Filter Binding)

This assay determines the inhibitory potency (Ki) of this compound against AKT isoforms.[4][7]

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

This compound

-

GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)

-

[γ-33P] ATP

-

Kinase buffer

-

Phospho-cellulose filter plate

-

Microplate scintillation counter

Protocol:

-

Prepare a pre-mix of the AKT enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and varying concentrations of this compound in kinase buffer.

-

Incubate the enzyme-inhibitor mixture for 1 hour at room temperature.

-

Initiate the kinase reaction by adding the GSKα peptide substrate and [γ-33P] ATP.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Terminate the reaction.

-

Capture the radiolabeled phosphorylated peptide product on a phospho-cellulose filter plate.

-

Wash the plate to remove unincorporated [γ-33P] ATP.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the Ki value from the inhibition data.

A real-time fluorescence-based progress curve analysis using a Sox-AKT-tide substrate can also be utilized for continuous monitoring of product formation.[4]

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[4][7][8]

Materials:

-

Cancer cell lines (e.g., hematological or solid tumor lines)

-

This compound

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-30 µM) for 72 hours. Include a vehicle control (DMSO).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 values from the dose-response curves using a suitable fitting algorithm.[4][7]

An alternative colorimetric method is the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells.[11][12]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][13]

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Protocol:

-

Seed cells into a 96-well opaque-walled plate.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase activity.

Apoptosis can also be assessed by flow cytometry using Annexin V/PI staining to detect early and late apoptotic cells.[11]

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of downstream targets of Akt.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of Akt substrates such as GSK3β, PRAS40, and FOXO proteins.[5][14]

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylation of these substrates upon this compound treatment confirms its on-target activity.[5]

References

- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Recent Advances in Ovarian Cancer: Therapeutic Strategies, Potential Biomarkers, and Technological Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Afuresertib Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is a potent and orally bioavailable small-molecule inhibitor that targets the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a pan-AKT inhibitor, it demonstrates activity against all three isoforms (AKT1, AKT2, and AKT3) by competing with ATP at the kinase's catalytic site.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, often contributing to tumorigenesis and resistance to therapy.[3] By inhibiting AKT, this compound effectively downregulates this signaling cascade, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[3]

These application notes provide detailed protocols for key cell-based assays to evaluate the cellular activity of this compound, enabling researchers to assess its potency and mechanism of action in relevant cancer cell line models.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or other extracellular signals. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.

Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and transcription factors of the FOXO family, and driving cell proliferation and growth by activating mTORC1 signaling. This compound, by blocking the ATP-binding pocket of AKT, prevents the phosphorylation of these downstream targets, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Data Presentation

This compound Kinase Inhibitory Activity

| Target | K_i_ (nM) |

| AKT1 | 0.08 |

| AKT2 | 2 |

| AKT3 | 2.6 |

Data sourced from MedchemExpress.[2]

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various gastric cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Cancer | 14.1 |

| HGC-27 | Gastric Cancer | 0.1 |

| NCI-N87 | Gastric Cancer | 4.3 |

| SNU-1 | Gastric Cancer | 24.0 |

| MKN45 | Gastric Cancer | 30.0 |

| MGC803 | Gastric Cancer | 44.4 |

Data sourced from a study by Wang et al. (2021).[4][5]

Experimental Protocols

The following are detailed protocols for common cell-based assays to assess the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Caption: A streamlined workflow for assessing cell viability using the CellTiter-Glo® assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well opaque-walled plates suitable for cell culture and luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat. No. G7570)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01 to 30 µM.

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all experimental values.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blot Analysis of AKT Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of AKT and its downstream targets upon treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-GSK3β, rabbit anti-GSK3β)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add protease and phosphatase inhibitors fresh before use.[3]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[3]

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.[3]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein like β-actin or GAPDH.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound and a vehicle control as described for the Western blot protocol.

-

After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

-

References

- 1. Gene expression based inference of cancer drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kaggle.com [kaggle.com]

- 3. nsjbio.com [nsjbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OUH - Protocols [ous-research.no]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detecting p-AKT Inhibition by Afuresertib Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib is a potent, orally bioavailable pan-AKT inhibitor that has shown significant anti-neoplastic activity in various cancer models.[1][2] Its mechanism of action involves the direct inhibition of AKT kinase activity, a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][2] Dysregulation of this pathway is a common feature in many human cancers. A key method for evaluating the cellular activity of this compound is to measure the phosphorylation status of AKT at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) via Western blot. This document provides a detailed protocol for assessing the inhibition of AKT phosphorylation in cancer cell lines upon treatment with this compound.

Introduction to this compound and the AKT Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular signals, AKT is recruited to the plasma membrane and phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] This dual phosphorylation leads to the full activation of AKT, which then phosphorylates a wide array of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[1]

This compound is a selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of AKT, this compound prevents its kinase activity, thereby blocking the phosphorylation of its downstream targets.[1] This inhibition of the AKT signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is hyperactivated.[2][3] Consequently, Western blotting for phosphorylated AKT (p-AKT) is a fundamental technique to demonstrate the on-target effect of this compound in a cellular context.

Data Presentation

The following tables summarize typical experimental parameters for a Western blot analysis of p-AKT inhibition by this compound.

Table 1: Cell Lines and this compound Treatment Conditions

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Reference |

| ACC-MESO-4 | Malignant Pleural Mesothelioma | 0, 5, 10 | 24 | [3] |

| MSTO-211H | Malignant Pleural Mesothelioma | 0, 5, 10 | 24 | [3] |

| AGS | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

| HGS27 | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

| N87 | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

| SNU-1 | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

| MKN45 | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

| MGC803 | Gastric Cancer | Varies (IC50 determination) | 72 | [4] |

Table 2: Antibody and Reagent Recommendations

| Antibody/Reagent | Target/Purpose | Recommended Dilution | Supplier Example |

| Phospho-AKT (Ser473) Antibody | Detects phosphorylated AKT at Ser473 | 1:1000 | Cell Signaling Technology (#9271) |

| Total AKT (pan) Antibody | Detects total AKT protein (loading control) | 1:1000 | Cell Signaling Technology (#4691) |

| Anti-rabbit IgG, HRP-linked Antibody | Secondary antibody for chemiluminescent detection | 1:2000 - 1:5000 | Varies |

| β-actin Antibody | Loading control | 1:1000 - 1:5000 | Varies |

| Lysis Buffer | For protein extraction | N/A | See protocol |

| Protease and Phosphatase Inhibitor Cocktail | To prevent protein degradation and dephosphorylation | 1X | Varies |

| BSA (Bovine Serum Albumin) | Blocking agent | 5% (w/v) in TBST | Varies |

Experimental Protocols

This protocol describes the treatment of cancer cells with this compound and subsequent analysis of p-AKT levels by Western blot. The example provided uses malignant pleural mesothelioma cell lines, but can be adapted for other adherent cell types.

I. Cell Culture and this compound Treatment

-

Cell Seeding: Seed ACC-MESO-4 or MSTO-211H cells in 6-well plates at a density of 1 x 10^5 cells/well.

-

Incubation: Culture the cells for 48 hours in appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in cell culture medium to final concentrations of 0 µM (vehicle control), 5 µM, and 10 µM.

-

Treatment Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for 24 hours.[3]

II. Protein Extraction (Cell Lysis)

-

Preparation: Place the 6-well plates on ice.

-

Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

III. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT or a housekeeping protein like β-actin.

Visualizations

AKT Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the AKT signaling pathway.

Western Blot Workflow for p-AKT Detection

Caption: Workflow for p-AKT Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols: Utilizing Afuresertib in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, potent, and selective small-molecule inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B).[1][2] this compound competitively binds to the ATP-binding site of all three AKT isoforms (AKT1, AKT2, and AKT3), preventing their kinase activity and inhibiting downstream signaling.[2][3][4][5] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism.[3] Its hyperactivation is a frequent event in many human cancers and is often associated with tumorigenesis and resistance to conventional chemotherapy and targeted agents.[6][1][7]

These notes provide a comprehensive overview of the rationale, supporting data, and experimental protocols for combining this compound with traditional chemotherapy agents to enhance anti-tumor efficacy.

Mechanism of Action and Rationale for Combination Therapy

This compound and the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[3] This activation leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression and cell survival while inhibiting apoptosis (programmed cell death).[3] By inhibiting all three isoforms of AKT, this compound effectively blocks these downstream signals, leading to decreased tumor cell proliferation and the induction of apoptosis.[1][7]

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Rationale for Combination Therapy

Dysregulation of the PI3K/AKT pathway is a known mechanism of resistance to chemotherapy.[6][1] By promoting cell survival, this pathway can counteract the cytotoxic effects of chemotherapeutic agents. Combining an AKT inhibitor like this compound with chemotherapy is hypothesized to:

-

Overcome Resistance: Restore sensitivity in tumors that have become resistant to platinum-based or other chemotherapies.[8][9]

-

Induce Synergy: Achieve a greater anti-tumor effect than either agent alone by simultaneously targeting distinct but complementary pathways (i.e., DNA damage by chemotherapy and cell survival by this compound).

-

Broaden Applicability: Augment the efficacy of current standard-of-care chemotherapies in various cancer types, including ovarian, breast, and other solid tumors.[10]

Preclinical Data Summary

This compound has demonstrated potent and selective inhibition of AKT kinases and anti-proliferative activity across a wide range of cancer cell lines.

In Vitro Efficacy

The inhibitory activity of this compound against the three AKT isoforms is detailed in the table below. The compound has shown particular efficacy in cell lines derived from hematologic malignancies.[10]

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| Ki (Inhibitory Constant) | 0.08 nM | 2.0 nM | 2.6 nM | [2][4] |

In a broad panel of hematological cancer cell lines, 65% were found to be sensitive to this compound with a median effective concentration (EC50) of less than 1 µM. Sensitivity was notably high in cell lines for T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), and chronic lymphocytic leukemia (CLL).[11] In these sensitive lines, this compound treatment led to a dose-dependent induction of apoptosis, confirmed by increased caspase-3 and/or caspase-7 activity.[10][11]

Clinical Data Summary

This compound has been evaluated in multiple clinical trials in combination with standard-of-care chemotherapy agents, demonstrating manageable safety profiles and promising anti-tumor activity.

Combination with Paclitaxel and Carboplatin in Ovarian Cancer

A Phase IB study evaluated this compound with paclitaxel and carboplatin in patients with recurrent, platinum-resistant ovarian cancer (PROC).[8][9]

| Trial Identifier | Combination Agents | Patient Population | Key Findings |

| Phase IB (NCT01655225) | This compound + Paclitaxel + Carboplatin | Recurrent Platinum-Resistant Ovarian Cancer (PROC) | MTD: 125 mg/day this compound.[8][9]ORR (RECIST 1.1): 32%.[8][9]Median PFS: 7.1 months.[8][9]Common AEs: Nausea, diarrhea, fatigue, rash, neutropenia.[8][9] |

Combination with Nab-paclitaxel in Triple-Negative Breast Cancer (TNBC)

A Phase I/II study assessed this compound in a triplet combination with an anti-PD-L1 antibody (LAE005) and nab-paclitaxel for patients with advanced solid tumors, primarily drug-resistant TNBC.[12]

| Trial Identifier | Combination Agents | Patient Population | Key Findings |

| Phase I/II (NCT05390710) | This compound + LAE005 + Nab-paclitaxel | Advanced/Metastatic TNBC (resistant to prior therapy) | Dosing (Cohort 3): 125 mg this compound QD + 1200 mg LAE005 Q3W + 100 mg/m² Nab-paclitaxel D1, D8, Q3W.[12]ORR (TNBC): 35.7%.[12]DCR (TNBC): 64.3%.[12]Median PFS (TNBC): 5.4 months.[12]Common AEs: Rash, decreased white blood cell count, decreased neutrophil count.[12] |

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound and chemotherapy agents in preclinical models.

Protocol: In Vitro Synergy Assessment using a Dose-Response Matrix

This protocol outlines the measurement of synergistic, additive, or antagonistic effects of this compound combined with a chemotherapy agent on cancer cell viability.

Caption: Workflow for in vitro drug combination synergy screening.

Methodology:

-

Cell Seeding: Dissociate cells to a single-cell suspension and seed into 384-well, white, clear-bottom plates at a pre-determined optimal density (typically 500-2000 cells/well).[13] Allow cells to adhere overnight.

-

Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and the selected chemotherapy agent in culture medium. A typical matrix might involve 8 concentrations of each drug.

-

Drug Addition: Using an automated liquid handler, add the drug dilutions to the cell plates to achieve a 1x final concentration. Ensure the matrix includes wells for each single agent, the combination, and vehicle (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

-

Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize viability data to vehicle-treated controls (100% viable) and a background control (0% viable).

-

Plot dose-response curves for each single agent to determine IC50 values.

-

Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on a reference model such as Bliss Independence or Loewe Additivity.[14] A score > 0 typically indicates synergy, ~0 indicates an additive effect, and < 0 indicates antagonism.

-

Protocol: Apoptosis Induction Assay

This protocol measures the induction of apoptosis via caspase activity following combination treatment.

Methodology:

-

Cell Treatment: Seed cells in 96-well plates and treat with this compound, the chemotherapy agent, the combination, and vehicle control for a specified time (e.g., 24, 48 hours). Use concentrations determined to be synergistic from the viability assay.

-

Caspase Activity Measurement: Use a luminescent Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the wells, mix, and incubate at room temperature as per the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize caspase activity to the vehicle control. A significant increase in luminescence in the combination-treated wells compared to single agents indicates synergistic induction of apoptosis.

Protocol: In Vivo Combination Efficacy Study (Xenograft Model)

This protocol provides a high-level framework for assessing the in vivo efficacy of this compound plus chemotherapy in a mouse tumor xenograft model.

Caption: Workflow for an in vivo xenograft combination study.

Methodology:

-

Model Establishment: Subcutaneously implant a human cancer cell line of interest into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

-

Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize animals into treatment groups:

-

Group 1: Vehicle Control

-

Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)

-

Group 3: Chemotherapy Agent (dose and schedule based on literature)

-

Group 4: this compound + Chemotherapy Agent

-

-

Treatment and Monitoring: Administer treatments according to the defined schedule. Monitor tumor volume (using calipers) and body weight 2-3 times weekly as a measure of efficacy and toxicity, respectively.

-

Endpoint Analysis: The study endpoint is reached when tumors in the control group reach a pre-defined maximum size or when pre-specified humane endpoints are met.

-

Pharmacodynamics: At the end of the study, tumors can be excised at a set time point post-final dose to analyze target engagement (e.g., reduction in phosphorylated AKT) via Western blot or immunohistochemistry.

-

Statistical Analysis: Compare tumor growth inhibition (TGI) between groups. A statistically significant difference in TGI between the combination group and the single-agent groups indicates enhanced in vivo efficacy.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AACR 2024 Presentation of Laekna | this compound Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]

- 6. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

Application Notes and Protocols: Afuresertib and Immunotherapy Combination Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as LAE002) is a potent, orally bioavailable pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers, often contributing to therapeutic resistance.[1][2] Preclinical evidence suggests that inhibition of the AKT pathway can restore sensitivity to various anti-cancer therapies.[3]